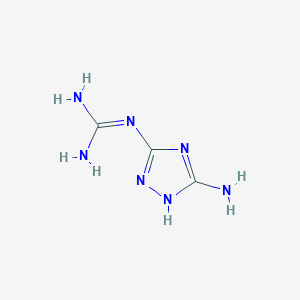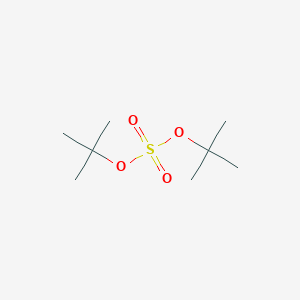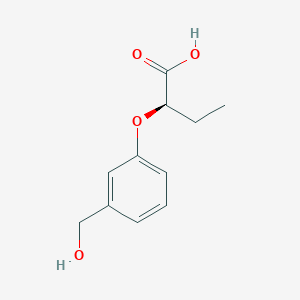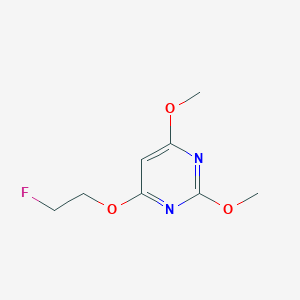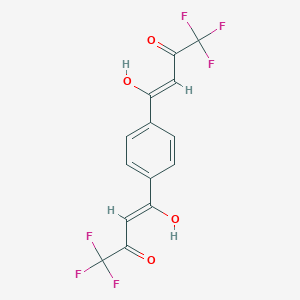
1,1'-(1,4-Phenylene)bis(4,4,4-trifluoro-3-hydroxybut-2-en-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,4-Phenylene)bis(4,4,4-trifluoro-3-hydroxybut-2-en-1-one) is a complex organic compound characterized by its unique structure, which includes a phenylene group linked to two trifluoro-3-hydroxybut-2-en-1-one moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phenylene)bis(4,4,4-trifluoro-3-hydroxybut-2-en-1-one) typically involves the condensation of 1,4-phenylenediamine with 4,4,4-trifluoro-3-hydroxybut-2-en-1-one under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,4-Phenylene)bis(4,4,4-trifluoro-3-hydroxybut-2-en-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phenylene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
1,1’-(1,4-Phenylene)bis(4,4,4-trifluoro-3-hydroxybut-2-en-1-one) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’-(1,4-Phenylene)bis(4,4,4-trifluoro-3-hydroxybut-2-en-1-one) involves its interaction with specific molecular targets and pathways. The compound’s trifluoro groups and phenylene core allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1’-(1,4-Phenylene)bis(thiourea): Similar structure but with thiourea groups instead of trifluoro-3-hydroxybut-2-en-1-one moieties.
1,1’-(2,5-Dimethyl-1,4-phenylene)bis(thiourea): Contains additional methyl groups on the phenylene ring.
1,1’-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(thiourea): Features a biphenyl core with thiourea groups.
Uniqueness
1,1’-(1,4-Phenylene)bis(4,4,4-trifluoro-3-hydroxybut-2-en-1-one) is unique due to its trifluoro groups, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C14H8F6O4 |
|---|---|
Molecular Weight |
354.20 g/mol |
IUPAC Name |
(Z)-1,1,1-trifluoro-4-hydroxy-4-[4-[(Z)-4,4,4-trifluoro-1-hydroxy-3-oxobut-1-enyl]phenyl]but-3-en-2-one |
InChI |
InChI=1S/C14H8F6O4/c15-13(16,17)11(23)5-9(21)7-1-2-8(4-3-7)10(22)6-12(24)14(18,19)20/h1-6,21-22H/b9-5-,10-6- |
InChI Key |
PVTRPFAPRYNPSP-OZDSWYPASA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C(=O)C(F)(F)F)/O)/C(=C/C(=O)C(F)(F)F)/O |
Canonical SMILES |
C1=CC(=CC=C1C(=CC(=O)C(F)(F)F)O)C(=CC(=O)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B13104781.png)


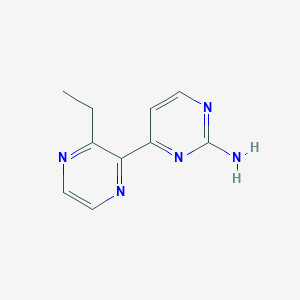
![1-(methoxymethyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13104809.png)
![5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL](/img/structure/B13104817.png)
